3'-(4-Ethylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
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Overview
Description
3-(4-Ethylphenyl)-6-[(4-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-6-[(4-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione typically involves multiple steps, starting from commercially available precursors. The key steps often include the formation of the thiazolidine ring and the spiro linkage. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry might be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenyl)-6-[(4-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group such as a halide or amine .
Scientific Research Applications
3-(4-Ethylphenyl)-6-[(4-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for 3-(4-Ethylphenyl)-6-[(4-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro compounds and thiazolidine derivatives. Examples might include:
- 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid
- 2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
Uniqueness
What sets 3-(4-Ethylphenyl)-6-[(4-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione apart is its unique spiro structure, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(4-ethylphenyl)-1'-[(4-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O2S/c1-2-17-9-13-20(14-10-17)28-23(29)16-31-25(28)21-5-3-4-6-22(21)27(24(25)30)15-18-7-11-19(26)12-8-18/h3-14H,2,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWVNUVJCYXWOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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